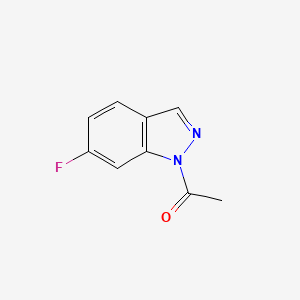

1-(6-Fluoro-1H-indazol-1-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7FN2O |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

1-(6-fluoroindazol-1-yl)ethanone |

InChI |

InChI=1S/C9H7FN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,1H3 |

InChI Key |

XDJNPIATRJVLPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2=C(C=CC(=C2)F)C=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Indazole Compounds

General Principles of 1H-Indazole Core Construction

The formation of the 1H-indazole core is achievable through several strategic synthetic routes, each offering distinct advantages in terms of substrate scope and reaction conditions.

Cyclization Reactions of Phenylhydrazine (B124118) Derivatives

A classical and widely employed method for constructing the indazole ring involves the cyclization of appropriately substituted phenylhydrazine derivatives. This approach can be adapted for the synthesis of fluorinated indazoles. For instance, the reaction of o-fluorobenzaldehydes with hydrazine (B178648) hydrate (B1144303) can lead to the formation of the corresponding indazole. researchgate.net A one-pot domino process starting from acetophenones or benzaldehydes bearing a fluorine atom at the C2 position and a nitro group at the C5 position with arylhydrazines can produce 1-aryl-1H-indazoles. nih.gov This process proceeds via the formation of an arylhydrazone, followed by a deprotonation and subsequent intramolecular nucleophilic aromatic substitution (SNAr) where the fluorine acts as a leaving group. nih.gov Similarly, intramolecular cyclization of picrylhydrazone has been studied as a strategy for preparing indazole derivatives. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Indazole Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the indazole core and for its construction. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and organic halides, is particularly notable. nih.govyoutube.com This reaction has been successfully used to synthesize a variety of aryl-substituted indazole derivatives from bromoindazoles and boronic acids. mdpi.com The versatility of the Suzuki-Miyaura reaction allows for the introduction of diverse substituents onto the indazole scaffold, often with high yields and good functional group tolerance. mdpi.commdpi.com For example, it has been used for the C-3 functionalization of 1H-indazole using 3-iodo-1H-indazole and various organoboronic acids. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high efficiency. mdpi.com Mechanistically, the catalytic cycle involves an oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product and regenerate the catalyst. youtube.commdpi.com

Cyclocondensation Approaches for Fused Indazole Systems

Cyclocondensation reactions are a primary method for constructing fused indazole systems, such as pyrimido[1,2-b]indazoles. These reactions typically involve the condensation of a 3-aminoindazole derivative with a suitable carbonyl compound. mdpi.comnih.gov For instance, a new series of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives has been synthesized with good to excellent yields through the simple condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com The reaction of 3-amino-1H-indazole with various diformyl indolenines, catalyzed by acetic acid, also yields pyrimido[1,2-b]indazoles. nih.gov These methods are valued for their ability to create complex heterocyclic structures in a straightforward manner. rsc.org

A proposed mechanism for such a condensation involves the initial formation of an intermediate via mono-condensation, followed by protonation and subsequent cyclization driven by the nucleophilic attack of a pyrazole (B372694) nitrogen atom. nih.gov

Intramolecular Oxidative C-H Bond Amination Strategies for Indazoles

A modern and efficient approach to the indazole core involves intramolecular oxidative C-H bond amination. This strategy allows for the direct formation of the N-N bond of the pyrazole ring from precursors like arylhydrazones. Silver(I)-mediated intramolecular oxidative C-H amination has been shown to be effective for constructing a variety of 1H-indazoles, including those with ketone and other functional groups at the 3-position. acs.org Other methods include palladium-catalyzed C-H amination of aminohydrazones and metal-free approaches using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA). nih.gov Copper-promoted oxidative intramolecular C-H amination of hydrazones has also been developed for the synthesis of 1H-indazoles. colab.ws These C-H activation strategies offer an atom-economical route to the indazole scaffold. nih.gov

Regioselective Introduction of Fluoro-Substituents into the Indazole Ring

The synthesis of 1-(6-fluoro-1H-indazol-1-yl)ethanone necessitates the presence of a fluorine atom at the 6-position of the indazole ring. This can be achieved either by starting with a pre-fluorinated precursor or by direct fluorination of the indazole ring, although the former is more common.

Synthetic Pathways to Specific Fluoro-Indazole Intermediates

The most direct route to a fluoro-indazole intermediate like 6-fluoro-1H-indazole involves starting with a commercially available, appropriately substituted fluorinated benzene (B151609) derivative. A practical synthesis of indazoles has been developed from o-fluorobenzaldehydes and their O-methyloximes with hydrazine. researchgate.net For example, 2-fluoro-4-substituted benzaldehydes can be used to generate the corresponding 6-fluoro-substituted indazoles.

An alternative strategy involves the cyclization of arylhydrazones derived from fluorinated precursors. For example, a route to 1-aryl-5-nitro-1H-indazoles starts from acetophenone (B1666503) or benzaldehyde (B42025) derivatives substituted with fluorine at C2 and a nitro group at C5. nih.gov The reaction with an arylhydrazine forms a hydrazone, which then undergoes an intramolecular SNAr cyclization where the fluorine atom is displaced. nih.gov This general principle can be applied to the synthesis of various fluoro-indazole isomers by selecting the appropriate starting materials. The synthesis of the subject compound, this compound, would proceed from the key intermediate, 6-fluoro-1H-indazole. sigmaaldrich.com

The final step in the synthesis of this compound is the regioselective acetylation of the 6-fluoro-1H-indazole core at the N-1 position. The direct alkylation or acylation of 1H-indazoles can often lead to a mixture of N-1 and N-2 substituted products. beilstein-journals.org However, reaction conditions can be optimized to favor one isomer. Regioselective N-acylation is reported to preferentially yield the N-1 substituted product, which is thermodynamically more stable than the N-2 regioisomer. beilstein-journals.orgnih.gov An electrochemical method for the selective N-1 acylation of indazoles involves the reduction of the indazole to an indazole anion, followed by reaction with an acid anhydride (B1165640). organic-chemistry.org

Strategies for N1-Ethanone Acylation and Related Substitutions on the Indazole Scaffold

The selective functionalization of the indazole nucleus, particularly at the N1 position, is a critical step in the synthesis of many biologically active compounds. The introduction of an ethanone (B97240) (acetyl) group at this position yields 1-acetylindazoles, which can serve as versatile intermediates for further synthetic transformations.

The N1-acylation of indazoles is a common strategy to introduce an acetyl group onto the heterocyclic core. This transformation is often achieved by reacting the parent indazole with an acylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base. The regioselectivity of this reaction, favoring N1 over N2 substitution, is a key consideration. It has been observed that N-acylation of indazoles often leads to the thermodynamically more stable N1-acyl indazole, sometimes through the isomerization of the initially formed N2-acyl derivative. researchgate.net

Several methods have been developed to achieve selective N1-acylation:

Direct Acylation: The reaction of an indazole with an acid chloride or anhydride is a straightforward approach. researchgate.net However, this can sometimes lead to mixtures of N1 and N2 isomers.

One-Pot Direct N-Acylation: A method utilizing 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc2O) facilitates the direct N1-acylation of indazoles with carboxylic acids under mild conditions, avoiding the need for pre-activated acid derivatives. researchgate.net

Electrochemical Methods: An "anion pool" approach involves the electrochemical reduction of the indazole to generate the corresponding anion, which then reacts selectively with an acid anhydride at the N1 position. fao.org

Transamination: The reaction of an N-acyl benzimidazole (B57391) with an indazole at elevated temperatures can result in the transfer of the acyl group to the indazole, yielding the N-acyl indazole. researchgate.net

For the specific synthesis of this compound, a common laboratory-scale preparation involves the reaction of 6-fluoro-1H-indazole with acetic anhydride. Another approach involves the diazotization of 2-fluoro-6-methylaniline (B1315733) followed by cyclization and subsequent acylation. guidechem.com

Analytical Characterization of Synthesized Indazole Derivatives for Structural Integrity

The unambiguous determination of the structure of synthesized indazole derivatives is paramount to ensure their identity, purity, and suitability for further use. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic methods provide detailed information about the molecular structure of a compound. For this compound, these techniques are crucial for confirming the presence of the fluoro and acetyl groups and their respective positions on the indazole ring.

¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. The assignment of signals is often aided by two-dimensional NMR experiments such as COSY, HMQC, and HMBC. nih.govbas.bg For this compound, the presence of the acetyl group is confirmed by a characteristic singlet in the ¹H NMR spectrum and corresponding signals in the ¹³C NMR spectrum. The substitution pattern on the aromatic ring can be deduced from the coupling patterns of the aromatic protons.

Table 1: Predicted and Experimental NMR Data for Indazole Derivatives

| Nucleus | Predicted Shift (ppm) for this compound | Experimental Shift (ppm) for related Indazole Derivatives |

|---|---|---|

| ¹H | Data not available in search results | 1H-Indazole (DMSO-d₆): δ 13.1 (NH), 8.10 (H3), 7.78 (H4), 7.58 (H7), 7.36 (H6), 7.13 (H5) chemicalbook.com |

FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. psu.edu The spectrum of an indazole derivative will show characteristic absorption bands for C=O stretching of the ketone, C-F stretching, N-H stretching (if present), and various aromatic C-H and C=C vibrations. nih.govrsc.org For this compound, a strong absorption band corresponding to the carbonyl group of the ethanone substituent would be expected.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a very accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. This technique is invaluable for confirming the molecular formula of the synthesized compound. nih.govresearchgate.net

For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of the N1-acylation and the position of the fluorine atom. Furthermore, it would reveal details about the planarity of the indazole ring system and the orientation of the acetyl group relative to the ring. The analysis of the crystal packing can also identify and characterize intermolecular interactions such as hydrogen bonds and π-stacking, which influence the solid-state properties of the compound. nih.govnih.gov While specific crystallographic data for this compound was not found in the provided search results, analysis of related structures like 1-(6-Nitro-1H-indazol-1-yl)ethanone shows that the indazole moiety is essentially planar, with the acetyl substituent twisted relative to the ring plane. researchgate.net

Computational Chemistry and Molecular Biophysics in Indazole Research

Theoretical Approaches for Structural and Electronic Characterization

Theoretical methods are fundamental to understanding the intrinsic properties of a molecule. For 1-(6-fluoro-1H-indazol-1-yl)ethanone, these approaches can predict its geometry, electronic distribution, and reactivity, which are critical determinants of its biological activity.

Density Functional Theory (DFT) for Molecular Properties, Electronic Characteristics, and Reactivity Differences

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, electronic characteristics, and reactivity. In the context of this compound, DFT calculations can provide a detailed understanding of its molecular geometry, orbital energies, and reactivity indices.

Studies on related indazole derivatives have demonstrated the utility of DFT in this regard. For instance, DFT calculations have been used to determine the optimized geometry and electronic properties of various substituted indazoles. rsc.orgresearchgate.netcore.ac.uk These studies often employ the B3LYP functional with a suitable basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. core.ac.uknih.gov

For this compound, DFT calculations would reveal the influence of the electron-withdrawing fluoro group at the 6-position and the acetyl group at the 1-position on the electronic landscape of the indazole ring. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. rsc.orgcore.ac.uk A smaller energy gap suggests higher reactivity.

In a study on 6-nitro-1H-indazole, a compound with a strongly electron-withdrawing nitro group, DFT calculations would likely show a significant lowering of the LUMO energy, enhancing its electrophilic character. Similarly, the fluoro group in this compound, being highly electronegative, is expected to influence the charge distribution and reactivity of the molecule. DFT can quantify these effects and predict sites susceptible to nucleophilic or electrophilic attack.

| Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons. A lower HOMO energy suggests greater stability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Global Hardness (η) | Resistance to change in electron distribution. | Calculated from the HOMO-LUMO gap, it provides a measure of the molecule's stability. |

| Global Softness (σ) | The reciprocal of global hardness. | Indicates the capacity of a molecule to receive electrons. |

This table is illustrative and the values would be determined through specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Analysis for Understanding Electron Distribution

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) in different colors.

For this compound, an MEP analysis would highlight the electronegative regions around the fluorine atom and the oxygen atom of the acetyl group, indicating these as likely sites for hydrogen bonding and other electrostatic interactions with a biological target. Conversely, regions of positive potential would likely be located around the hydrogen atoms.

Studies on nitro-substituted heterocyclic compounds have shown that the nitro group creates a significant region of negative electrostatic potential, which can be crucial for their biological activity. nih.govsemanticscholar.org The fluoro and acetyl groups in this compound will similarly create a unique MEP profile that dictates its interaction patterns. The MEP surface provides a visual guide for understanding how the molecule will be recognized by a receptor binding pocket.

Molecular Modeling and Simulation for Target Engagement Prediction and Mechanism Elucidation

Molecular modeling and simulation techniques are instrumental in predicting how a ligand like this compound will interact with its biological target, typically a protein. These methods can forecast binding modes, estimate binding affinities, and provide insights into the mechanism of action at an atomic level.

Structure-Based Virtual Screening and Molecular Docking for Identifying Binding Modes and Affinities

Structure-based virtual screening and molecular docking are widely used computational techniques to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. derpharmachemica.comrsc.orgnih.gov These methods are crucial in identifying potential biological targets for a new compound and in optimizing lead compounds.

In the case of this compound, molecular docking studies would be performed against a library of known protein targets, such as kinases, which are often modulated by indazole-based inhibitors. ornl.gov The process involves generating a three-dimensional model of the ligand and placing it into the binding site of the target protein. A scoring function then estimates the binding affinity, with lower scores typically indicating a more favorable interaction.

Docking studies on other indazole derivatives have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. derpharmachemica.comrsc.orgnih.gov For this compound, the indazole nitrogen atoms, the acetyl oxygen, and the fluorine atom are all potential hydrogen bond acceptors or donors, and the aromatic ring can participate in pi-stacking interactions. Molecular docking would reveal the most probable binding pose and the specific amino acid residues involved in the interaction.

| Docking Parameter | Description | Significance for this compound |

| Binding Energy (kcal/mol) | The estimated free energy of binding. | A lower value indicates a stronger and more stable interaction with the target protein. |

| Hydrogen Bonds | Specific electrostatic interactions between the ligand and protein. | Identifies key stabilizing interactions and can guide chemical modifications to improve affinity. |

| Hydrophobic Interactions | Nonpolar interactions between the ligand and protein. | Crucial for the overall stability of the ligand-protein complex. |

| Interacting Residues | The specific amino acid residues in the binding pocket that interact with the ligand. | Provides a detailed map of the binding site and the nature of the interaction. |

This table represents typical outputs from a molecular docking study.

Free Energy Perturbation (FEP) Calculations for Predicting Ligand Binding Affinity

Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method than molecular docking for calculating the relative binding free energies of a series of related ligands to a common receptor. nih.govnih.gov FEP simulations involve gradually "perturbing" one molecule into another over a series of steps and calculating the free energy change for this transformation in both the solvated state and when bound to the protein.

While no specific FEP studies on this compound have been published, the methodology is highly applicable. For example, FEP could be used to compare the binding affinity of this compound with its non-fluorinated or non-acetylated analogs. This would provide a precise, quantitative prediction of the contribution of the fluoro and acetyl groups to the binding affinity, which is invaluable for lead optimization. The accuracy of FEP calculations can be high, often within 1-2 kcal/mol of experimental values, making it a powerful tool in drug design. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology and Compound Prioritization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. nih.govnih.gov A QSAR model can then be used to predict the activity of new, untested compounds.

To develop a QSAR model for a series of indazole derivatives including this compound, a dataset of compounds with known biological activities (e.g., IC50 values against a specific target) is required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity.

A robust QSAR model can be highly predictive and can be used to screen virtual libraries of compounds to prioritize those with the highest predicted activity for synthesis and testing. plos.org This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates.

Molecular Dynamics Simulations to Explore Conformational Space and Protein-Ligand Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of indazole research, MD simulations offer a dynamic perspective on the conformational flexibility of ligands like this compound and their interactions with biological targets.

MD simulations on various indazole derivatives have demonstrated their utility in understanding how these molecules behave in a biological environment, such as the active site of a protein. nih.gov For instance, simulations can reveal the stability of a ligand's binding pose within a protein's binding pocket over several nanoseconds. This is crucial for predicting the efficacy of a potential drug molecule. Studies on indazole derivatives as inhibitors of proteins like the Hypoxia-Inducible Factor-1α (HIF-1α) have utilized MD simulations to confirm the stability of the ligand-protein complex. nih.gov Such simulations track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable complex is often indicative of a potent inhibitor.

The conformational space of a molecule refers to the full range of three-dimensional shapes it can adopt through the rotation of its single bonds. For this compound, the key rotatable bond is between the indazole ring and the acetyl group. MD simulations can explore the potential energy landscape associated with this rotation, identifying low-energy, stable conformations that are more likely to be biologically active. Understanding the preferred conformation is essential, as it dictates how the molecule presents its functional groups for interaction with a target protein.

Furthermore, MD simulations provide detailed information on the dynamics of protein-ligand interactions. They can illustrate how the ligand and protein adapt to each other upon binding, a phenomenon known as "induced fit." This dynamic interplay is critical for achieving high binding affinity and specificity. While specific MD simulation data for this compound is not extensively published, the principles derived from studies on other indazole derivatives are directly applicable. nih.gov

Understanding Molecular Recognition and Intermolecular Binding Modes

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. For a ligand like this compound to exert a biological effect, it must be recognized by and bind to its target protein. Computational methods are instrumental in dissecting the various forces that govern this recognition process.

Analysis of Hydrogen Bonding Interactions in Active Site Binding

Hydrogen bonds are among the most important directional interactions in protein-ligand binding. They involve a hydrogen atom being shared between two electronegative atoms, such as oxygen and nitrogen. The indazole scaffold of this compound contains nitrogen atoms that can act as hydrogen bond acceptors, while the acetyl group's oxygen atom is also a potential hydrogen bond acceptor.

Docking and molecular dynamics studies on related indazole derivatives have highlighted the critical role of hydrogen bonding in their binding to various kinases. For example, in studies of indazole derivatives as VEGFR2 kinase inhibitors, hydrogen bonds were observed between the indazole core and key amino acid residues in the kinase's hinge region, such as Ala866 and Glu917. nih.gov The formation of these hydrogen bonds is often a determining factor for the inhibitory activity of the compound.

A summary of potential hydrogen bond interactions involving the this compound scaffold, based on studies of similar molecules, is presented below:

| Functional Group on Ligand | Potential H-Bonding Partner in Protein | Type of Interaction |

| Indazole N2 atom | Amide N-H of protein backbone | Hydrogen Bond Acceptor |

| Acetyl Carbonyl Oxygen | Amide N-H or side-chain donors (e.g., Lys, Arg) | Hydrogen Bond Acceptor |

Characterization of Pi-Stacking and Hydrophobic Interactions

In addition to hydrogen bonding, pi-stacking and hydrophobic interactions are crucial for the stabilization of protein-ligand complexes. The aromatic indazole ring of this compound is well-suited to engage in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Pi-stacking interactions can occur in several geometries, including face-to-face and edge-to-face (T-shaped) arrangements. Computational studies on arylsulphonyl indazole derivatives targeting VEGFR2 have shown that the indazole ring can form T-shaped pi-stacking interactions with the phenyl group of Phe1047. nih.gov In other orientations, parallel pi-stacking with residues like Phe918 has been observed, with distances of approximately 3.4 to 3.6 Å, which is optimal for this type of interaction. nih.gov The presence of a fluorine atom on the indazole ring can modulate the electronic properties of the aromatic system, potentially influencing the strength and nature of these pi-stacking interactions.

Hydrophobic interactions are driven by the tendency of nonpolar surfaces to avoid contact with water. The burial of hydrophobic regions of a ligand and protein within the binding site is a major driving force for complex formation. nih.govresearchgate.net The indazole ring and the methyl group of the acetyl moiety in this compound contribute to its hydrophobic character. These groups can occupy hydrophobic pockets within a protein's active site, displacing water molecules and leading to a favorable increase in entropy.

A summary of the key non-covalent interactions is provided in the table below:

| Interaction Type | Key Residues Involved (Examples) | Contributing Moiety of Ligand |

| Pi-Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Indazole ring |

| Hydrophobic | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) | Indazole ring, Acetyl methyl group |

Preclinical Investigations of Biological Activities and Drug Discovery Potential

Indazole Derivatives as Modulators of Enzymatic Pathways

Indazole-based compounds have demonstrated significant activity as inhibitors of various enzyme families, a property that has been extensively leveraged in the development of therapeutic candidates. Their ability to selectively target enzymatic pathways is a cornerstone of their drug discovery potential.

Kinase Inhibition (e.g., Tyrosine Kinases, FGFR, MAPK1, ROCK1, EGFR)

The indazole scaffold is present in many kinase inhibitors, including several FDA-approved anticancer drugs. researchgate.netnih.gov These derivatives have been successfully developed to target specific kinases involved in cell signaling, proliferation, and survival, which are often dysregulated in cancer. researchgate.netnih.govrsc.org

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Indazole derivatives have been identified as potent inhibitors of FGFRs, a family of tyrosine kinases implicated in various cancers. nih.gov Structure-activity relationship (SAR) studies have led to the development of highly active compounds. For instance, a series of 1H-indazol-3-amine derivatives were designed, and compound 7r emerged as a highly potent FGFR1 inhibitor with an enzymatic IC50 of 2.9 nM and a cellular IC50 of 40.5 nM. rsc.orgnih.gov Another derivative, compound 100 , which incorporates a 2,6-difluoro-3-methoxyphenyl group, showed significant activity against FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 ± 0.8 nM). nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: Researchers have synthesized indazole-based covalent inhibitors to target drug-resistant forms of EGFR. acs.org One study reported an indazole derivative, compound 35a , which displayed an IC50 of 462 nM against the resistant EGFR-L858R/T790M mutant. nih.gov Another indazole analog, referred to as compound VIII , was effective against the EGFRT790M mutation with an IC50 value of 0.07 µM. researchgate.net

ROCK1 Inhibition: Indazole-based compounds have been reported as highly potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). researchgate.netresearchgate.net The compound GSK429286 was identified as a selective indazole-based ROCK inhibitor. researchgate.net

Table 1: Indazole Derivatives as Kinase Inhibitors

| Compound | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Compound 7r | FGFR1 | 2.9 nM | rsc.orgnih.gov |

| Compound 100 | FGFR2 | 2.0 nM | nih.gov |

| Compound 35a | EGFR-L858R/T790M | 462 nM | nih.gov |

| Compound VIII | EGFRT790M | 70 nM (0.07 µM) | researchgate.net |

| Compound 106 | FGFR1 | 2.0 µM | nih.gov |

| Compound 106 | FGFR2 | 0.8 µM | nih.gov |

Nitric Oxide Synthase (NOS) Inhibition (nNOS, iNOS Selectivity)

Indazole derivatives have been investigated as inhibitors of nitric oxide synthase (NOS), with some compounds showing selectivity for the neuronal (nNOS) or inducible (iNOS) isoforms. The fluorination of the indazole ring has been shown to increase inhibitory potency and selectivity towards iNOS. acs.org For example, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole inhibited nNOS by 63% and iNOS by 83%. acs.org In contrast, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole demonstrated high selectivity, inhibiting iNOS activity by 80% while not affecting nNOS activity. acs.org

Nitro-substituted indazoles also show potent and selective inhibition. 7-Nitroindazole is a well-studied inhibitor, showing competitive inhibition with respect to both the arginine substrate and the tetrahydrobiopterin (B1682763) cofactor for nNOS, but noncompetitive inhibition with arginine for iNOS.

Table 2: Inhibition of NOS Isoforms by Indazole Derivatives

| Compound | Target Isoform | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 7-Nitroindazole | nNOS (bovine brain) | 2.5 µM | |

| 7-Nitroindazole | iNOS (murine macrophage) | 20 µM | |

| 6-Nitroindazole | nNOS (bovine brain) | 40 µM | |

| 6-Nitroindazole | iNOS (murine macrophage) | 56 µM |

Other Enzyme Systems (e.g., IDO1, Trypanothione Synthetase)

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a tryptophan-catabolizing enzyme that plays a role in immune evasion in cancer. Research has identified 4,6-Substituted-1H-Indazoles as potent dual inhibitors of both IDO1 and the related enzyme Tryptophan 2,3-dioxygenase (TDO).

Trypanothione Synthetase (TRYS) Inhibition: Trypanothione synthetase is an essential enzyme in trypanosomatid parasites, making it a target for anti-parasitic drugs. A high-throughput screening campaign led to the identification of an indazole derivative, N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide (DDU 86439), as a potent inhibitor of Trypanosoma brucei TRYS with an IC50 of 45 nM.

Receptor Modulation and Pathway Intervention by Indazole Derivatives

Beyond direct enzyme inhibition, indazole derivatives can modulate the function of receptors and other key proteins in cellular pathways, including ion channels and nuclear receptors.

Ion Channel Potentiation (e.g., CFTR)

The indazole scaffold has been investigated for its ability to modulate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel, which is defective in cystic fibrosis. Interestingly, different indazole derivatives can exert opposing effects.

Patch-clamp experiments have identified certain indazole analogs as potent potentiators of CFTR. The efficacy of these compounds is sensitive to substitutions on the indazole ring; for example, replacing a fluorine atom with a hydroxyl group was found to enhance potentiation. nih.gov

Conversely, other indazole compounds have been identified as CFTR inhibitors. The compounds lonidamine [1-(2,4-dichlorobenzyl)-indazole-3-carboxylic acid] and its analogue AF2785 were found to inhibit the CFTR chloride current in epididymal epithelial cells. nih.gov These compounds act as open-channel blockers, demonstrating that the indazole structure can serve as a backbone for both positive and negative modulation of CFTR function. nih.gov

Nuclear Receptor Modulation (e.g., Retinol-Binding Protein 4 antagonists)

Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (B82714) (Vitamin A) in the blood and is associated with various metabolic diseases and macular degeneration. nih.gov While numerous non-retinoid RBP4 antagonists have been developed to disrupt its function, such as BPN-14136 and A1120, a review of the scientific literature did not yield specific examples of indazole-based derivatives being developed as RBP4 antagonists. researchgate.netnih.gov The exploration of the indazole scaffold for this particular target is not a prominent area in the currently available research.

G-Protein-Coupled Receptor (GPCR) Antagonism (e.g., GPR84)

While specific research focusing on 1-(6-Fluoro-1H-indazol-1-yl)ethanone as an antagonist for the G-protein-coupled receptor GPR84 is not extensively detailed in current literature, the broader indazole structural class is recognized for its interaction with GPCRs. Indazoles are known to be effective bioisosteres for indoles and phenols, often presenting superior properties regarding plasma clearance, metabolic stability, and oral bioavailability. nih.govacs.orgsemanticscholar.org This has led to their incorporation into numerous drug discovery programs, with at least 43 compounds containing this motif undergoing clinical evaluation as of 2021. nih.govacs.orgsemanticscholar.org

A notable area of investigation is the development of indazole analogs targeting serotonin (B10506) (5-HT) receptors, a major family of GPCRs. nih.govacs.orgsemanticscholar.org Researchers have synthesized and evaluated a novel set of substituted indazole-ethanamines and indazole-tetrahydropyridines as potent agonists for serotonin receptor subtype 2 (5-HT2). nih.govresearchgate.net For instance, the direct 1H-indazole analog of the potent psychedelic 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) was synthesized and assessed for its functional potency. nih.govsemanticscholar.org This compound, designated 6a, demonstrated low micromolar activity for the 5-HT2A receptor and higher potency at the 5-HT2B and 5-HT2C subtypes. nih.gov Another potent analog in a related series, VU6067416 (19d), was optimized for suitable preclinical pharmacokinetic properties, though its potent 5-HT2B agonist activity precluded further development due to cardiotoxicity risks associated with this receptor subtype. nih.govacs.orgresearchgate.net These studies underscore the potential of the indazole scaffold to modulate GPCR activity, even though the specific antagonism of GPR84 by this compound remains an area for future investigation.

Table 1: Functional Potency of Indazole Analogs at Human 5-HT2 Receptors

| Compound | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C EC50 (nM) |

| 6a | 1190 | 483 | 364 |

| 6b | 1080 | 453 | 398 |

| 11 | >10000 | 5610 | 4730 |

| 16 | 1230 | 148 | 105 |

| Data sourced from ACS Medicinal Chemistry Letters. nih.gov |

Broad-Spectrum Preclinical Pharmacological Activities of Indazole Analogs

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of synthetic compounds with diverse and potent pharmacological activities. nih.govnih.govnih.govbenthamdirect.com Preclinical research has demonstrated that derivatives built upon the indazole nucleus possess significant antineoplastic, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties, making them valuable templates for drug development across multiple therapeutic areas. nih.govnih.govnih.govnih.govresearchgate.netnih.gov

Antineoplastic and Antiproliferative Effects

The indazole framework is a key component of several FDA-approved small-molecule anticancer drugs, including Axitinib and Pazopanib, highlighting its clinical significance. rsc.orgrsc.orgnih.gov Extensive preclinical research has focused on developing novel indazole derivatives with potent anticancer activity. nih.govrsc.orgrsc.orgnih.gov

One study reported a series of indazole derivatives where compound 2f exhibited potent growth inhibitory activity against a panel of cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. nih.govrsc.orgrsc.orgresearchgate.net In a breast cancer cell line (4T1), compound 2f was shown to inhibit proliferation and colony formation, disrupt cell migration and invasion, and induce apoptosis. nih.govrsc.orgrsc.orgresearchgate.net The mechanism of apoptosis was linked to the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, the downregulation of the anti-apoptotic protein Bcl-2, and an increase in reactive oxygen species (ROS). rsc.orgrsc.orgresearchgate.net Furthermore, compound 2f effectively suppressed tumor growth in a 4T1 mouse model. nih.govrsc.orgrsc.org

Another investigation into novel polysubstituted indazoles identified several compounds with interesting antiproliferative activity against human ovarian (A2780) and lung (A549) cancer cell lines, with IC50 values as low as 0.64 μM. nih.govresearchgate.net These active compounds were found to trigger apoptosis and cause cell cycle arrest, primarily in the S or G2/M phase. nih.gov The diverse mechanisms and potent activity of these analogs underscore the value of the indazole scaffold in the design of new anticancer agents. nih.govresearchgate.net

Table 2: Antiproliferative Activity of Selected Indazole Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

| 2f | 4T1 (Breast) | 0.23 |

| 2f | HepG2 (Liver) | 0.80 |

| 2f | MCF-7 (Breast) | 0.34 |

| 2f | A549 (Lung) | 1.15 |

| 7d | A2780 (Ovarian) | 0.64 |

| 7d | A549 (Lung) | 1.1 |

| 8c | A2780 (Ovarian) | 0.85 |

| 8c | A549 (Lung) | 1.3 |

| Data sourced from RSC Advances and Archiv der Pharmazie. rsc.orgrsc.orgnih.gov |

Anti-inflammatory and Immunomodulatory Research

Indazole derivatives have been extensively investigated for their anti-inflammatory and immunomodulatory potential. nih.govugm.ac.idresearchgate.net These compounds have demonstrated efficacy in both in vitro and in vivo preclinical models by targeting key pathways in the inflammatory response. nih.govresearchgate.net

In vivo studies using the carrageenan-induced hind paw edema model in rats, a standard for screening acute anti-inflammatory agents, showed that indazole and its derivatives significantly inhibited inflammation in a dose- and time-dependent manner. nih.govresearchgate.net For example, 5-aminoindazole (B92378) produced a maximum inhibition of 83.09% at a dose of 100 mg/kg. nih.gov

The mechanism underlying this activity involves the inhibition of crucial inflammatory mediators. Research has shown that indazole compounds can inhibit the enzyme cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.netmdpi.com This multifaceted inhibition of key inflammatory molecules and pathways highlights the therapeutic potential of indazole derivatives for managing inflammatory conditions. nih.govnih.gov A recent study on new indazole analogs of curcumin (B1669340) also identified compounds with high anti-inflammatory activity in a protein denaturation assay, with compound 3a showing an IC50 value of 0.548 μM. ugm.ac.id

Table 3: In Vitro Anti-Inflammatory Activity of Indazole Derivatives

| Compound | Assay | IC50 (μM) |

| Indazole | TNF-α Inhibition | 220.11 |

| 5-Aminoindazole | TNF-α Inhibition | 230.19 |

| 6-Nitroindazole | IL-1β Inhibition | 100.75 |

| Dexamethasone (Standard) | TNF-α Inhibition | 31.67 |

| Dexamethasone (Standard) | IL-1β Inhibition | 102.23 |

| Data sourced from the Journal of Clinical and Diagnostic Research. nih.gov |

Antimicrobial, Antifungal, and Antiparasitic Evaluations

The indazole scaffold is a versatile platform for the development of agents against a wide range of pathogenic microorganisms. nih.govnih.govnih.govresearchgate.netorientjchem.org Numerous studies have reported on the synthesis and evaluation of indazole derivatives with significant antibacterial, antifungal, and antiparasitic properties. benthamdirect.commdpi.comgdcplkd.ac.innih.gov

In the realm of antibacterial research, N-methyl-3-aryl indazole derivatives have shown inhibitory activity against various bacterial strains, including Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium. nih.govorientjchem.orggdcplkd.ac.in Other indazole series have demonstrated activity against clinically important pathogens like Staphylococcus aureus. nih.gov Similarly, antifungal evaluations have identified indazole compounds with activity against fungal strains such as Candida albicans. nih.govmdpi.comorientjchem.orggdcplkd.ac.in

The antiparasitic potential of indazoles is also well-documented. nih.govbenthamdirect.com Synthetic 2H-indazole derivatives have shown potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.comnih.gov Notably, several of these compounds were found to be significantly more potent than metronidazole (B1676534), a standard reference drug. mdpi.com For example, compound 18 from one study was 12.8 times more active than metronidazole against G. intestinalis. mdpi.com Other research has focused on derivatives active against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net

Table 4: Broad-Spectrum Antimicrobial Activity of Selected Indazole Derivatives

| Compound(s) | Target Organism | Activity Measurement |

| 5i, 5f, 5a | Xanthomonas campestris (Bacterium) | Zone of Inhibition: 2.1 - 2.3 cm |

| 5j, 5a, 5h | Bacillus megaterium (Bacterium) | Zone of Inhibition: 1.2 - 1.6 cm |

| 18 | Giardia intestinalis (Protozoan) | IC50: 0.14 µM |

| 23 | Giardia intestinalis (Protozoan) | IC50: 0.17 µM |

| 18, 23 | Candida albicans (Fungus) | Growth Inhibition noted |

| Metronidazole (Ref.) | Giardia intestinalis (Protozoan) | IC50: 1.79 µM |

| Data sourced from Oriental Journal of Chemistry and Molecules. mdpi.comorientjchem.org |

Antiviral Properties (e.g., Anti-HIV)

The indazole nucleus has been identified as a valuable scaffold in the design of novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.govnih.govresearchgate.net Research has shown that indazole-containing compounds can effectively inhibit key viral processes. arabjchem.orgnih.gov

Many indazole derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which block the HIV-1 reverse transcriptase enzyme responsible for converting viral RNA into DNA. arabjchem.org The development of hybrid molecules, which combine the indazole core with other heterocyclic structures like imidazole (B134444) or pyrone, has led to compounds with potent activity against both wild-type and drug-resistant HIV-1 strains. arabjchem.orgnih.govdoi.org

For instance, a series of imidazole thioacetanilide (B1681303) derivatives were synthesized, with some compounds showing potent inhibition of HIV-1, comparable to or better than the reference drugs nevirapine (B1678648) and delavirdine. nih.gov In one study, computational analysis suggested that certain indazole-pyrone hybrids have a high binding affinity for viral targets, indicating their potential as effective antiviral drugs against both HIV and coronaviruses. doi.org Another report described C-nucleoside analogs of indazole with very good inhibitory activity against HIV-1, with IC50 values as low as 1 nM. researchgate.net

Table 5: Anti-HIV Activity of Selected Heterocyclic Compounds Containing Indazole or Related Moieties

| Compound Class/Number | HIV Strain/Target | Activity (EC50 / IC50) |

| Imidazo[1,2-a]pyridine 34 | WT HIV-1 | 165 nM |

| Imidazo[1,2-a]pyridine 34 | Nevirapine-resistant HIV-1 | 1.27–3.23 μM |

| Imidazole thioacetanilide 29e | HIV-1 | 0.18 μM |

| Indazole C-nucleoside 9 & 10 | HIV-1 | ~1 nM |

| Data sourced from Molecules, and ResearchGate. arabjchem.orgnih.govresearchgate.net |

Neuroprotective and Central Nervous System (CNS) Related Investigations

Indazole derivatives are emerging as promising candidates for addressing neurological disorders, with preclinical studies highlighting their neuroprotective effects and ability to modulate key CNS targets. nih.govnih.govbenthamdirect.com Research in this area spans neurodegenerative diseases, neuroinflammation, and pain. researchgate.netnih.gov

In the context of Alzheimer's disease, certain 5-substituted indazole derivatives have been identified as dual inhibitors of acetylcholinesterase/butyrylcholinesterase (AChE/BuChE) and BACE1, enzymes central to Alzheimer's pathology. researchgate.net These compounds also demonstrated neuroprotective effects against amyloid-beta-induced cell death in human neuroblastoma SH-SY5Y cells. researchgate.net

A significant advancement has been the development of CNS-penetrant indazole and aza-indazole-based inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in neuroinflammatory pathways. nih.gov These inhibitors were designed to reduce efflux by transporters like P-glycoprotein (Pgp), thereby improving brain penetration. nih.gov In a mouse model, an advanced analog, compound 6 , demonstrated significant, dose-dependent modulation of pro-inflammatory cytokines in both plasma and the CNS. nih.gov Other studies have explored indazoles as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurotoxicity. 4-substituted indazoles were found to be potent nNOS inhibitors with in vivo activity. nih.gov

Table 6: CNS-Related Preclinical Activity of Indazole Derivatives

| Compound Class | Target/Model | Key Finding |

| 5-Substituted Indazoles | AChE/BuChE, BACE1 | Dual enzyme inhibition |

| 5-Substituted Indazoles | Aβ-induced toxicity in SH-SY5Y cells | Neuroprotective effects observed |

| Indazole/Aza-indazole Amides | IRAK4 | CNS-penetrant; in vivo modulation of cytokines |

| 4-Substituted Indazoles | Neuronal Nitric Oxide Synthase (nNOS) | Potent enzyme inhibition and in vivo activity |

| Data sourced from ACS Medicinal Chemistry Letters, and PubMed. researchgate.netnih.govnih.gov |

Lead Optimization and Preclinical Candidate Identification Strategies

There is no available information on lead optimization efforts or strategies for identifying preclinical candidates based on the This compound scaffold. Structure-activity relationship (SAR) studies, which are crucial for optimizing potency, selectivity, and pharmacokinetic properties, have not been published for this specific molecule.

Development of Chemical Probes for Biological Target Elucidation

The scientific literature does not describe the development or use of This compound or its close analogs as chemical probes. Such probes are essential tools for identifying and validating the biological targets of a compound, a critical step in understanding its mechanism of action.

In Vitro and In Vivo Efficacy Studies in Relevant Preclinical Models

No in vitro or in vivo efficacy studies for This compound have been reported in the accessible scientific literature. This includes a lack of data on its activity in cell-based assays against specific biological targets or its effects in animal models of disease. While studies on other indazole derivatives have shown promising results in various preclinical models, these findings cannot be directly attributed to This compound . recnotes.comresearchgate.net

Future Research Directions for this compound and its Derivatives

The compound this compound belongs to the indazole class of nitrogen-containing heterocyclic molecules. Indazoles are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous bioactive compounds and approved drugs. researchgate.net This article explores the future research directions and emerging paradigms centered around the this compound core structure, focusing on the potential for developing novel and complex therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(6-Fluoro-1H-indazol-1-yl)ethanone with high purity?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, analogous to the synthesis of 2-substituted amino-1-(1H-benzimidazol-1-yl)ethanone derivatives, this compound can be synthesized by reacting 6-fluoro-1H-indazole with chloroethyl ketone derivatives in the presence of a base (e.g., anhydrous K₂CO₃) and refluxing in a polar aprotic solvent like dioxane . Purification via recrystallization (ethanol/water mixtures) is critical to isolate the product in high yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Confirms molecular weight via molecular ion peaks (e.g., [M⁺] at m/z 192.16) and fragmentation patterns .

- ¹H/¹³C NMR : Assigns fluorine-coupled aromatic protons (δ 7.5–8.5 ppm) and the acetyl group (δ 2.6 ppm for CH₃; δ 200–210 ppm for carbonyl carbon) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Waste Management : Separate chemical waste and dispose via certified biohazard treatment facilities to prevent environmental contamination .

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize skin/eye contact and inhalation risks.

- Emergency Measures : Immediate washing with water for skin contact and medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How can contradictions in thermal stability data for this compound be resolved?

- Methodological Answer : Discrepancies in melting/boiling points or decomposition temperatures may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to analyze phase transitions and thermogravimetric analysis (TGA) to assess decomposition profiles under controlled atmospheres (N₂/O₂). Cross-validate with high-purity samples recrystallized from ethanol .

Q. What crystallographic strategies optimize molecular structure determination of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust algorithms for handling fluorine atoms and hydrogen bonding networks. Initial structure solutions can be obtained via SHELXT for automated space-group determination .

- Validation : Check for residual electron density peaks and R-factor convergence (<5%).

Q. How can reaction conditions be optimized for introducing the ethanone group to the indazole ring?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) in Friedel-Crafts acylation for regioselectivity at the indazole N1-position .

- Solvent Effects : Compare polar aprotic solvents (DMF, dioxane) to enhance reaction rates.

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify optimal temperature (80–100°C) and time (12–24 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.